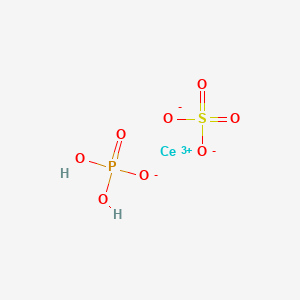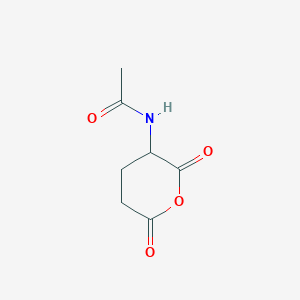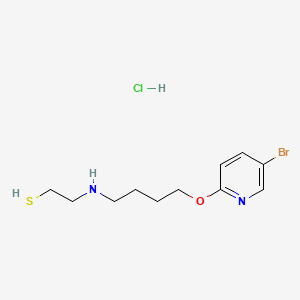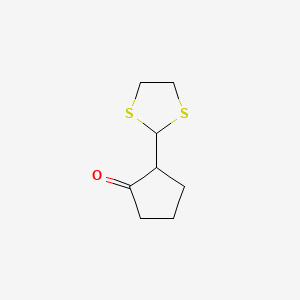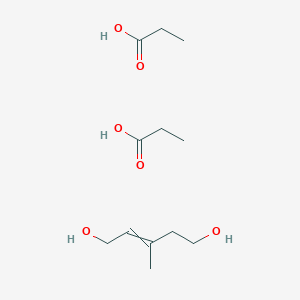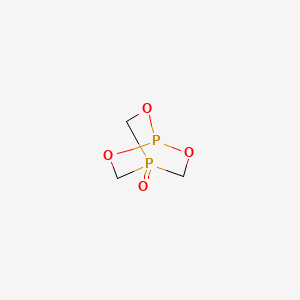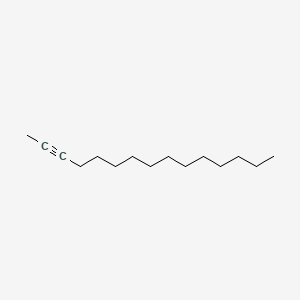
4-Bromo-2,5-dichlorophenol sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-dichlorophenol sodium salt is an organic compound with the molecular formula C6H2BrCl2ONa. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenol sodium salt typically involves the bromination and chlorination of phenol. The process can be summarized as follows:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms at the ortho positions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and chlorination processes. These reactions are carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the reactions. The final product is purified through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,5-dichlorophenol sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols.
Applications De Recherche Scientifique
4-Bromo-2,5-dichlorophenol sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in studies involving enzyme inhibition and as a model compound for studying halogenated phenols.
Industry: It is used in the production of disinfectants, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-dichlorophenol sodium salt involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, leading to inhibition or activation of their functions. The halogen atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the bromine atom.
4-Bromophenol: Similar structure but lacks the chlorine atoms.
2,5-Dichlorophenol: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2,5-dichlorophenol sodium salt is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This combination of halogens makes it more reactive and versatile compared to its simpler counterparts.
Propriétés
Numéro CAS |
50540-61-9 |
|---|---|
Formule moléculaire |
C6H3BrCl2NaO |
Poids moléculaire |
264.88 g/mol |
InChI |
InChI=1S/C6H3BrCl2O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |
Clé InChI |
FYRVMZSKWATEMP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)Cl)O.[Na] |
Numéros CAS associés |
1940-42-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




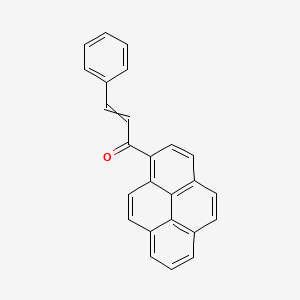
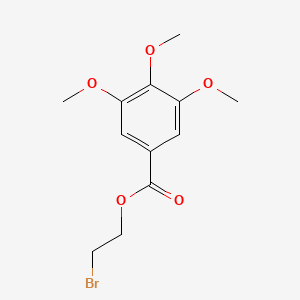
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
